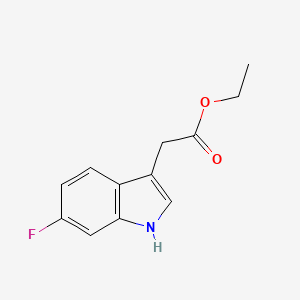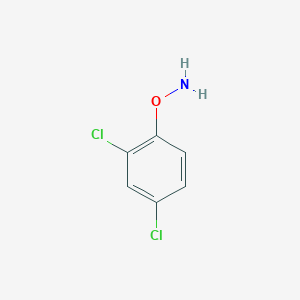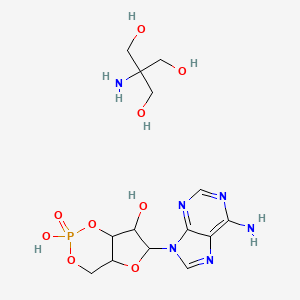
Adenosine 3'
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 3 is a compound that belongs to the family of adenosine derivatives. Adenosine itself is a nucleoside composed of adenine and ribose, playing a crucial role in various biochemical processes, including energy transfer and signal transduction. Adenosine 3, specifically, is known for its interaction with the A3 adenosine receptor, which is involved in numerous physiological and pathological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 3 typically involves the modification of adenosine through various chemical reactions. One common method includes the use of selective alkylation or acylation reactions to introduce specific functional groups at the desired positions on the adenosine molecule. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of Adenosine 3 may involve large-scale chemical synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: Adenosine 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Adenosine 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and energy transfer, particularly in the context of the A3 adenosine receptor.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation, cancer, and cardiovascular diseases. It is also used in diagnostic procedures and as a pharmacological tool to study receptor functions.
Industry: Utilized in the production of pharmaceuticals, biochemical assays, and as a component in various industrial processes.
作用机制
Adenosine 3 exerts its effects primarily through its interaction with the A3 adenosine receptor, a G-protein-coupled receptor. Upon binding to the receptor, Adenosine 3 activates intracellular signaling pathways that involve the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These actions lead to various physiological responses, including anti-inflammatory, anti-cancer, and cardioprotective effects.
相似化合物的比较
Adenosine: The parent compound, involved in energy transfer and signal transduction.
Adenosine 5: Another derivative with distinct receptor interactions and physiological effects.
Adenosine 2: Known for its role in vasodilation and anti-inflammatory effects.
Uniqueness: Adenosine 3 is unique due to its high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in both research and therapeutic applications. Its distinct chemical structure allows for specific interactions with the receptor, leading to targeted physiological responses that are not observed with other adenosine derivatives.
属性
分子式 |
C14H23N6O9P |
|---|---|
分子量 |
450.34 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2 |
InChI 键 |
CLDDYJFNXTUHIN-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


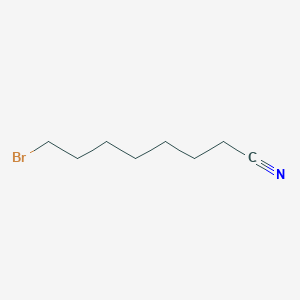
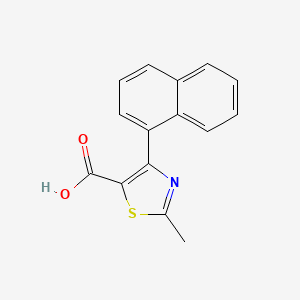
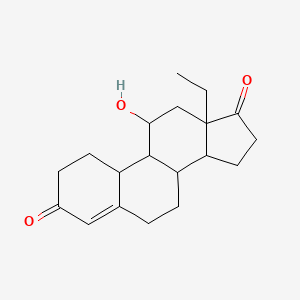
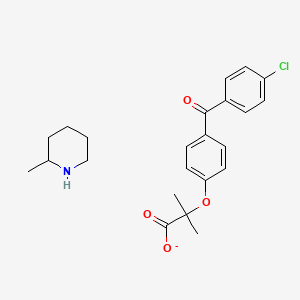
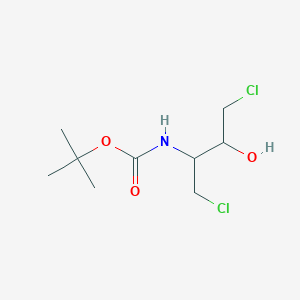
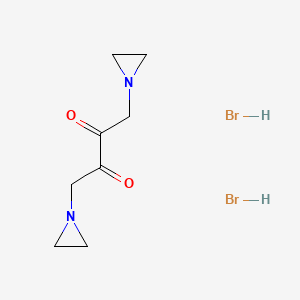

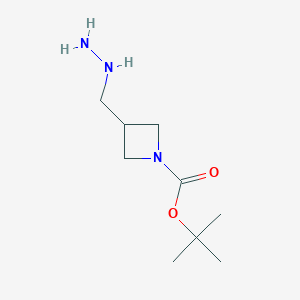
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)

![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
